Methyl 2-chloromethyl-5-fluorobenzoate

Description

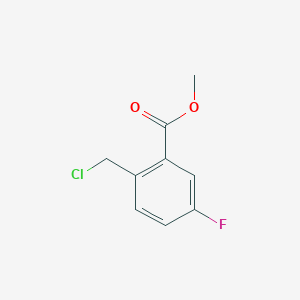

Methyl 2-chloromethyl-5-fluorobenzoate is a fluorinated aromatic ester with a chloromethyl substituent at the 2-position and a fluorine atom at the 5-position of the benzene ring.

Properties

Molecular Formula |

C9H8ClFO2 |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

methyl 2-(chloromethyl)-5-fluorobenzoate |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 |

InChI Key |

GDHGUDJUXVYCMD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from 5-fluorobenzoic acid or its derivatives,

- Esterification to form methyl 5-fluorobenzoate,

- Introduction of the chloromethyl group at the 2-position via chloromethylation reactions.

This approach ensures regioselective functionalization and high purity of the target compound.

Esterification of 5-Fluorobenzoic Acid

The initial step is the esterification of 5-fluorobenzoic acid to methyl 5-fluorobenzoate, commonly carried out by Fischer esterification using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. This step is well-established in literature and provides the methyl ester intermediate necessary for subsequent functionalization.

Chloromethylation at the 2-Position

The key step is the chloromethylation of methyl 5-fluorobenzoate at the ortho position (2-position). Two main methods have been reported:

Method A: Chloromethylation using Formaldehyde and Hydrochloric Acid (Blanc Reaction)

The classical Blanc reaction involves the reaction of methyl 5-fluorobenzoate with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This reaction introduces the chloromethyl group ortho to the ester substituent, facilitated by the activating effect of the ester group and the directing influence of the fluorine atom.Method B: Use of Chloromethyl Methyl Ether (CMME)

Chloromethyl methyl ether can be used as a chloromethylation reagent in the presence of Lewis acids. This method offers a more controlled chloromethylation but requires careful handling due to the toxicity of CMME.

Alternative Synthetic Routes

Recent patent literature (e.g., EP2693876B1 and WO2012137225A1) describes novel substituted methylformyl reagents and their use in modifying pharmaceutical agents, which include chloromethyl acetate derivatives structurally related to this compound. These patents reveal advanced synthetic techniques involving selective halogenation and formylation strategies that could be adapted for the target compound synthesis.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 5-Fluorobenzoic acid, Methanol, H2SO4, reflux 4-6 h | 85-95 | Standard Fischer esterification |

| Chloromethylation (A) | Methyl 5-fluorobenzoate, Formaldehyde, HCl, ZnCl2, RT | 60-75 | Blanc reaction, ortho-selective chloromethylation |

| Chloromethylation (B) | Methyl 5-fluorobenzoate, Chloromethyl methyl ether, ZnCl2 | 70-80 | Controlled reaction, requires safety measures |

Characterization and Validation

The synthesized this compound is typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR shows characteristic signals for the chloromethyl group (singlet near 4.5 ppm) and aromatic protons affected by fluorine substitution.

- ^13C NMR confirms the ester carbonyl carbon (~165-170 ppm) and chloromethyl carbon (~40-45 ppm).

Mass Spectrometry (MS) :

Molecular ion peaks consistent with the molecular formula confirm the compound identity.Infrared (IR) Spectroscopy :

Ester carbonyl stretch near 1730 cm^-1 and C–Cl stretching vibrations support the structure.

These methods align with characterization protocols reported in related synthetic studies of halogenated benzoate esters.

Research Findings and Analysis

- The presence of the fluorine atom at the 5-position influences the regioselectivity of chloromethylation, favoring substitution at the 2-position due to electronic effects.

- The choice of chloromethylation method impacts yield and safety; the Blanc reaction is classical but less controlled, while chloromethyl methyl ether offers better selectivity but requires strict handling protocols.

- Recent advances in substituted methylformyl reagents provide alternative pathways that may improve efficiency and selectivity in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-5-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols or other reduced forms of the ester group.

Scientific Research Applications

Methyl 2-(chloromethyl)-5-fluorobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Material Science: It can be utilized in the preparation of functional materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or alteration of receptor function . The fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-chloromethyl-5-fluorobenzoate with related esters, focusing on substituent effects, reactivity, and applications.

Methyl 2-Amino-4-Chloro-5-Fluorobenzoate

- Structural Difference: Replaces the chloromethyl group (2-position) with an amino group.

- Impact: Solubility: The amino group increases polarity, enhancing water solubility compared to the chloromethyl analog (e.g., Methyl 2-amino-4-chloro-5-fluorobenzoate has a molecular weight of 203.6 g/mol and is provided in a 10 mM solution for research use) . Reactivity: Amino groups facilitate nucleophilic reactions, whereas chloromethyl groups are more electrophilic, favoring alkylation or cross-coupling reactions.

Ethyl 5-Chloro-2-Fluoro-4-Methoxybenzoate

- Structural Differences : Ethyl ester (vs. methyl), methoxy group at 4-position (vs. chloromethyl at 2-position).

- Impact :

- Boiling Point : Ethyl esters generally exhibit lower melting points than methyl esters due to increased alkyl chain flexibility.

- Electron Effects : The methoxy group (electron-donating) reduces electrophilicity at the aromatic ring compared to the electron-withdrawing chloromethyl group.

Methyl 2-Bromomethyl-5-Fluorobenzoate

- Structural Difference : Bromine replaces chlorine in the chloromethyl group.

- Impact :

Methyl Salicylate (Methyl 2-Hydroxybenzoate)

- Structural Difference: Hydroxyl group at 2-position (vs.

- Impact :

Physicochemical Property Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound | C₉H₈ClFO₂ | 202.61* | ClCH₂, F | Low (hydrophobic) | Electrophilic alkylation |

| Methyl 2-amino-4-chloro-5-fluorobenzoate | C₈H₆ClFNO₂ | 203.6 | NH₂, Cl, F | Moderate (polar) | Nucleophilic substitution |

| Ethyl 5-chloro-2-fluoro-4-methoxybenzoate | C₁₀H₁₀ClFO₃ | 232.64 | OCH₃, Cl, F | Low | Electron-donating effects |

| Methyl salicylate | C₈H₈O₃ | 152.15 | OH | Moderate in ethanol | Ester hydrolysis, volatility |

*Calculated based on analogous compounds.

Research and Application Insights

- Pharmaceutical Relevance : Chloromethyl and fluorine groups are common in bioactive molecules. For example, analogs like 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepines (e.g., Impurity F, CAS 2886-65-9) highlight the role of halogens in modulating drug metabolism and receptor binding .

- Synthetic Utility: this compound’s chloromethyl group can act as a precursor for further functionalization, such as forming quaternary ammonium salts or polymerizable monomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.